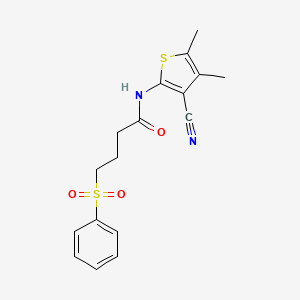

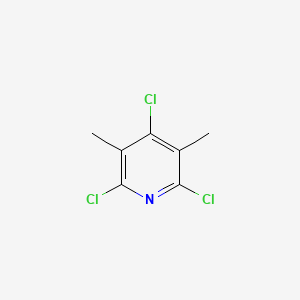

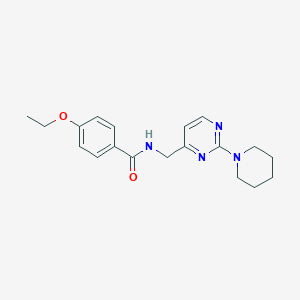

![molecular formula C21H21Cl3FN3O2S B2411530 2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1351594-58-5](/img/structure/B2411530.png)

2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory activity. Researchers synthesized derivatives of this benzamide by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting compounds were further modified by reacting with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . Among these derivatives, compounds 8b and 9b demonstrated significant inhibition of COX-1 (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they showed substantial inhibition of albumin denaturation .

Corrosion Inhibition

The compound’s precursor, 2-amino-6-chlorobenzothiazole, has been studied for its synergistic effect on inhibiting the corrosion of mild steel in boiling HCl solution .

Anticancer Potential

While specific studies on this compound are limited, benzothiazole derivatives have shown diverse biological activities. Some benzothiazole-based compounds exhibit anticancer properties .

Anti-Tubercular Activity

Although not directly studied for this compound, recent synthetic developments of benzothiazole-based anti-tubercular compounds have been reported. These molecules were evaluated in vitro and in vivo, and their inhibitory concentrations were compared with standard reference drugs .

Analgesic Activity

The presence of the thiazolidinone ring in benzothiazole derivatives has been associated with greater anti-inflammatory and analgesic activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the three-dimensional geometrical view of ligand binding to their protein receptors for potent compounds .

作用機序

Target of Action

The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of similar compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation .

Pharmacokinetics

Benzothiazole derivatives are known for their good bioavailability and ability to cross biological membranes . .

Result of Action

The molecular and cellular effects of the compound’s action result in anti-inflammatory activity . By inhibiting the COX enzymes and subsequently reducing the production of prostaglandins, the compound helps to alleviate inflammation . In fact, certain derivatives of this compound have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .

特性

IUPAC Name |

2-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-6-fluoro-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2FN3O2S.ClH/c1-13-11-14(22)12-17-19(13)25-21(30-17)27(6-5-26-7-9-29-10-8-26)20(28)18-15(23)3-2-4-16(18)24;/h2-4,11-12H,5-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGYBDQSRQKJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(C=CC=C4Cl)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl3FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-6-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

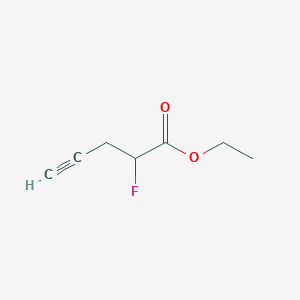

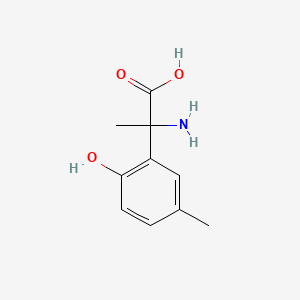

![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)

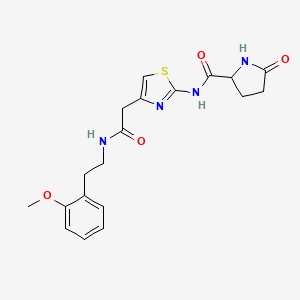

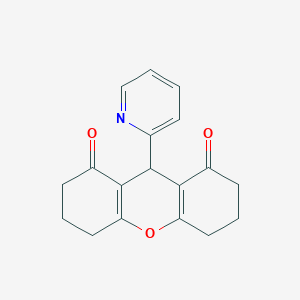

![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)

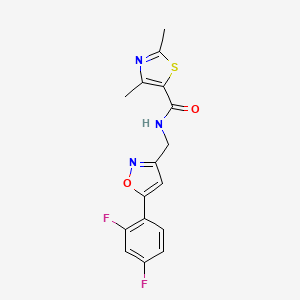

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

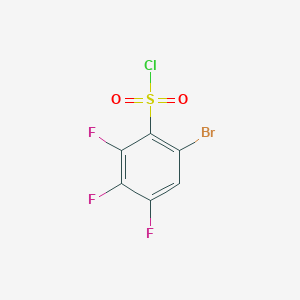

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)